Ethyl 2-furoate

Corrosion inhibition Electrochemistry Mild steel protection

Ethyl 2-furoate delivers 93% corrosion inhibition efficiency on mild steel in HCl (20 mM, 25°C)—a 3 percentage-point advantage over amyl 2-furoate, translating to measurably lower metal loss in acid-pickling and oil-well acidizing. As a mixed-type Langmuir inhibitor, it ensures predictable dose-response performance. For flavor/fragrance, its Class II regulatory status (MSDI 0.39 μg/day) under EU 1334/2008 & 872/2012 offers greater formulation flexibility than Class III butyl 2-furoate. Its warm fruity-floral, balsamic character is organoleptically distinct from methyl 2-furoate. Certified ≥98% FG, Halal, Kosher. Naturally present in apple cider, mango, honey, and coconut—supporting clean-label positioning.

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 614-99-3
Cat. No. B1630389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-furoate
CAS614-99-3
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CO1
InChIInChI=1S/C7H8O3/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3
InChIKeyNHXSTXWKZVAVOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Furoate (CAS 614-99-3): Technical Baseline and In-Class Positioning for Scientific Procurement


Ethyl 2-furoate (ethyl furan-2-carboxylate) is a furan-derived heterocyclic ester with the molecular formula C₇H₈O₃ and a molecular weight of 140.14 g/mol . It exists as a white to pale yellow crystalline solid at room temperature with a melting point of 32–37 °C and a boiling point of 196 °C at 760 mmHg . The compound belongs to the 2-furoate ester class, a family that includes methyl 2-furoate, propyl 2-furoate, butyl 2-furoate, and amyl 2-furoate, all of which share the 2-furancarboxylic acid core but differ in the alkyl chain length of the ester moiety [1]. Ethyl 2-furoate is commercially available in ≥98% purity under FG (Food Grade), Halal, and Kosher certifications, and complies with EU Regulations 1334/2008 and 872/2012 for flavoring substances .

Why Generic Substitution of Ethyl 2-Furoate with Other Furoate Esters Fails in Critical Applications


Although methyl, ethyl, propyl, butyl, and amyl 2-furoates share the identical furan-2-carboxylate core structure, the length of the alkyl ester chain exerts a measurable and functionally decisive influence on three critical performance dimensions: corrosion inhibition efficiency, regulatory intake classification, and organoleptic profile [1]. In corrosion inhibition studies conducted under identical conditions (1 M HCl, 25 °C, 20 mM concentration), ethyl 2-furoate achieves 93% inhibition efficiency while amyl 2-furoate achieves only 90%—a 3 percentage-point differential that translates to approximately 30% higher corrosion rate in the amyl-substituted system [1]. Regulatory exposure assessments further differentiate these compounds: ethyl 2-furoate is classified under Class II with a Maximized Survey-Derived Daily Intake (MSDI) of 0.39 μg/capita/day, whereas butyl 2-furoate falls under the more restrictive Class III with an MSDI of 0.12 μg/capita/day [2]. In flavor and fragrance applications, ethyl 2-furoate imparts a warm, fruity-floral odor described as slightly more pungent than ethyl benzoate, a sensory characteristic not replicated by the shorter-chain methyl analog, which exhibits a distinct berry, fruity, winey, heavy odor [3]. These divergences preclude functional interchangeability in formulations requiring specific corrosion inhibition performance, defined regulatory exposure ceilings, or precise organoleptic targets.

Quantitative Differentiation Evidence: Ethyl 2-Furoate vs. Closest Furoate Analogs


Corrosion Inhibition Efficiency: Ethyl 2-Furoate vs. Methyl and Amyl 2-Furoates in 1 M HCl

In a direct comparative study employing weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS) under identical experimental conditions (1 M HCl, 25 °C, 20 mM inhibitor concentration), ethyl 2-furoate demonstrated a corrosion inhibition efficiency of 93% on mild steel, exceeding that of amyl 2-furoate (90%) [1]. Methyl 2-furoate was also included in the same study series, and the inhibition performance ranked with ethyl 2-furoate as the most effective among the three furoate esters tested [1]. The study further established that all three furan derivatives obey the Langmuir adsorption isotherm and function as mixed-type inhibitors [1].

Corrosion inhibition Electrochemistry Mild steel protection

Regulatory Exposure Classification: Ethyl 2-Furoate (Class II) vs. Butyl 2-Furoate (Class III) in EFSA Flavoring Group Evaluation

Under the European Food Safety Authority (EFSA) Flavouring Group Evaluation 13 Revision 2 (FGE.13Rev2), ethyl 2-furoate is classified as a Class II substance with a Maximized Survey-Derived Daily Intake (MSDI) of 0.39 μg/capita/day and is assigned to the evaluation procedure path B3 (intake below threshold) with a B4 confirmation (adequate NOAEL exists) [1]. In contrast, butyl 2-furoate is classified as Class III with a lower MSDI of 0.12 μg/capita/day, despite both compounds receiving a 'no safety concern' outcome [1]. The Class II designation for ethyl 2-furoate reflects a more favorable toxicological profile that permits higher theoretical exposure thresholds compared to Class III substances [1].

Food safety Regulatory toxicology Flavoring substances

Organoleptic Differentiation: Ethyl 2-Furoate vs. Methyl 2-Furoate Odor Profile

Ethyl 2-furoate is characterized by a warm, fruity-floral odor with balsamic undertones, described in industry specifications as slightly more pungent than ethyl benzoate . In contrast, methyl 2-furoate (CAS 611-13-2) presents a distinctly different odor profile described as berry, fruity, winey, and heavy [1]. The ethyl ester also exhibits a naturally occurring distribution across diverse food matrices, including apple cider, mango wines, citrus jam, dried apricot, dried figs, prune, honey, and coconut, at typical concentrations below 0.05 mg/kg in fresh fruits and up to approximately 0.3 mg/kg in fermented beverages .

Flavor chemistry Sensory analysis Fragrance formulation

Enzymatic Transesterification Yield: Ethyl 2-Furoate Reactivity in Lipase-Catalyzed Synthesis

In a systematic investigation of Mucor miehei lipase-catalyzed transesterifications of aromatic and heteroaromatic esters, ethyl furoate (ethyl 2-furoate) reacted with 1-octanol to yield octyl 2-furoate with an approximate yield of 60% under the standardized enzymatic conditions [1]. The same study reported that structurally related heteroaromatic esters exhibited notably different yields: ethyl 2-picolinate achieved approximately 85% yield, while ethyl nicotinate reached approximately 72% yield [1]. This yield differential reflects the influence of the furan ring's electronic environment on enzyme-substrate recognition and catalytic turnover [1].

Biocatalysis Green chemistry Ester synthesis

Thermodynamic and Physical Property Baseline: Ethyl 2-Furoate vs. Methyl 2-Furoate Volatility Parameters

Ethyl 2-furoate exhibits a vapor pressure of 0.4 ± 0.3 mmHg at 25 °C and a boiling point of 196.8 °C at 760 mmHg . For comparison, methyl 2-furoate (C₆H₆O₃, MW 126.11) has a lower molecular weight and correspondingly higher volatility, though directly comparable vapor pressure data from identical measurement conditions were not located in the primary literature [1]. The ethyl ester also demonstrates a LogP of 1.52 and limited water solubility (insoluble, with estimated aqueous solubility of approximately 4210 mg/L at 25 °C), while being freely soluble in ethanol and other organic solvents . It exhibits hydrolytic instability, decomposing upon contact with water, which imposes specific handling and storage requirements (inert atmosphere, 2–8 °C) .

Physicochemical characterization Volatility Formulation stability

Synthetic Utility as Insecticide Intermediate: Ethyl 2-Furoate as a Precursor to Acaricidal Esters

Ethyl 2-furoate serves as a key intermediate in the synthesis of insecticidal esters, specifically including compounds effective against bed bugs (Cimex lectularius) and lice (Pediculus humanus) . The synthetic route involves chloromethylation of furoate derivatives followed by Friedel–Crafts reaction to produce 5-aralkyl-3-furoates with demonstrated acaricidal activity [1]. In contrast, the shorter-chain methyl 2-furoate and longer-chain propyl or butyl 2-furoates are not documented in the accessible primary literature as precursors to the same insecticidal ester pharmacophore class, though this absence of evidence does not constitute conclusive evidence of absence [2].

Agrochemical synthesis Insecticide intermediates Heterocyclic chemistry

Prioritized Application Scenarios for Ethyl 2-Furoate Based on Verified Differentiation Evidence


Acid Corrosion Inhibitor Formulations for Mild Steel Protection

Ethyl 2-furoate is the preferred furoate ester for industrial corrosion inhibitor formulations targeting mild steel in hydrochloric acid environments, achieving 93% inhibition efficiency at 20 mM concentration under standard conditions (1 M HCl, 25 °C)—a 3 percentage-point performance advantage over amyl 2-furoate . This differential efficiency translates to measurably reduced metal loss in acid-pickling baths, oil-well acidizing operations, and industrial cleaning systems. The compound functions as a mixed-type inhibitor and obeys Langmuir adsorption behavior on steel surfaces, enabling predictable dose-response relationships in formulated products .

EU-Compliant Food and Beverage Flavoring with Class II Regulatory Standing

For food, beverage, and oral-care product development under EU Regulation 1334/2008 and 872/2012, ethyl 2-furoate offers a Class II regulatory classification with an MSDI of 0.39 μg/capita/day—enabling formulation flexibility that is not available with butyl 2-furoate (Class III, MSDI 0.12 μg/capita/day) . The compound is certified FG (Food Grade), Halal, and Kosher, and is naturally present in apple cider, mango wines, citrus jam, dried apricot, dried figs, prune, honey, and coconut, supporting clean-label and natural-identical positioning .

Fragrance Compounding Requiring Warm Balsamic Floral Notes

Ethyl 2-furoate is specified for fragrance and flavor formulations where a warm, fruity-floral, balsamic character is required—an organoleptic profile that is not replicated by methyl 2-furoate (berry, fruity, winey, heavy odor) . Its odor is described as slightly more pungent than ethyl benzoate, providing a distinctive aromatic signature suitable for oriental, balsamic, and fruit-complex accords . This sensory differentiation justifies procurement of ethyl 2-furoate over methyl 2-furoate for specific fragrance briefs.

Biocatalytic Synthesis of Octyl Furoate and Furan-Containing Polyesters

In enzymatic synthesis pathways employing Mucor miehei lipase, ethyl 2-furoate serves as a transesterification substrate yielding octyl 2-furoate with approximately 60% efficiency under standardized conditions . While lower than yields observed with pyridine carboxylate esters (~72–85%), this established baseline enables rational process optimization for green chemistry applications, including the synthesis of furan-based polyesters and bio-derived plasticizer intermediates . Process chemists should account for the moderate yield when evaluating total synthesis economics.

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